1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate
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Overview
Description
“1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate” is a chemical compound that contains a thiazole ring. Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo various chemical reactions. The thiazole ring’s C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . The exact chemical reactions that “this compound” undergoes are not specified in the retrieved papers.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The exact physical and chemical properties of “this compound” are not specified in the retrieved papers.Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate in lab experiments is its potential as a broad-spectrum antimicrobial agent. This compound has been shown to be effective against a variety of bacterial strains, including antibiotic-resistant strains. Additionally, this compound has been shown to have anticancer activity in vitro, indicating its potential as a cancer therapeutic.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several potential future directions for research involving 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate. One area of interest is the development of new antibiotics based on this compound's unique chemical structure and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic. Finally, research is needed to explore the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate can be achieved through a variety of methods. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thioamide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product.
Scientific Research Applications
1-(1,3-Thiazol-2-YL)ethyl 2-chloropyridine-4-carboxylate has potential applications in scientific research due to its unique chemical structure and potential biological activity. This compound has been shown to have antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer activity in vitro, indicating its potential as a cancer therapeutic.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7(10-14-4-5-17-10)16-11(15)8-2-3-13-9(12)6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAAOVNIQPMALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)OC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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